Product packaging for Lysyl-Asparagine(Cat. No.:CAS No. 19908-06-6)

Lysyl-Asparagine

Cat. No.: B14155589
CAS No.: 19908-06-6
M. Wt: 260.29 g/mol
InChI Key: JPNRPAJITHRXRH-BQBZGAKWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lysyl-Asparagine is a synthetic dipeptide composed of lysine and asparagine linked by a peptide bond. This compound is provided for research applications in biochemistry and cell biology. As a dipeptide, this compound serves as a fundamental building block for investigating peptide structure and function, and can be used as a standard in analytical method development, such as mass spectrometry and chromatography. Researchers may also utilize it to study cellular amino acid transport mechanisms or as a substrate for enzymes like peptidases. This product is intended for research purposes in a laboratory setting only. It is not intended for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H20N4O4 B14155589 Lysyl-Asparagine CAS No. 19908-06-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

19908-06-6

Molecular Formula

C10H20N4O4

Molecular Weight

260.29 g/mol

IUPAC Name

(2S)-4-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C10H20N4O4/c11-4-2-1-3-6(12)9(16)14-7(10(17)18)5-8(13)15/h6-7H,1-5,11-12H2,(H2,13,15)(H,14,16)(H,17,18)/t6-,7-/m0/s1

InChI Key

JPNRPAJITHRXRH-BQBZGAKWSA-N

Isomeric SMILES

C(CCN)C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)O)N

Canonical SMILES

C(CCN)CC(C(=O)NC(CC(=O)N)C(=O)O)N

physical_description

Solid

Origin of Product

United States

Theoretical Considerations for Dipeptide Bond Formation Between Lysine and Asparagine Residues

Thermodynamics and Kinetics

From a thermodynamic perspective, the formation of a peptide bond in an aqueous solution is an endergonic process, meaning it requires an input of free energy (ΔG > 0) and is not spontaneous. numberanalytics.comreddit.com The reaction is a condensation or dehydration synthesis, where a molecule of water is removed. numberanalytics.com To overcome this thermodynamic barrier in biological systems, the reaction is coupled with an exergonic (energy-releasing) reaction, most commonly the hydrolysis of ATP. medschoolcoach.com

Kinetically, the reaction has a high activation energy, making it very slow under physiological conditions without a catalyst. reddit.commedschoolcoach.com In biological systems, this kinetic barrier is overcome by enzymes. During protein synthesis, the ribosome acts as a massive catalytic machine (a ribozyme) to facilitate peptide bond formation. numberanalytics.comnih.gov The ribosome positions the aminoacyl-tRNAs correctly (a propinquity and orientation effect) to increase the reaction rate significantly. nih.gov

Isopeptide Bond Formation

A unique consideration for a dipeptide involving lysine (B10760008) and asparagine is the potential for an isopeptide bond . This is an amide linkage that involves at least one side-chain functional group, rather than the α-amino and α-carboxyl groups that form a standard (eupeptide) bond. wikipedia.org Specifically, the ε-amino group (-NH2) on the side chain of lysine can react with the side-chain carboxamide group of asparagine. wikipedia.orgnih.gov

Research has shown that such isopeptide bonds between lysine and asparagine (or aspartate) can form spontaneously within certain proteins, particularly in surface proteins of Gram-positive bacteria. wikipedia.orgnih.gov This intramolecular or intermolecular cross-linking contributes to the stability of the protein structure. The formation mechanism, even when spontaneous, often depends on a catalytic residue (like a nearby glutamate (B1630785) or aspartate) and a hydrophobic environment within the protein's core to facilitate the reaction. nih.gov The proposed mechanism involves a tetrahedral intermediate and proton shuttling, reminiscent of the mechanism within the ribosome's peptidyl transferase center. nih.gov

Table 2: Theoretical Parameters of Peptide Bond Formation

Parameter Description Implication for this compound Formation
Gibbs Free Energy (ΔG) Change in free energy during the reaction. Positive (endergonic); the reaction is non-spontaneous and requires energy input (e.g., from ATP hydrolysis). numberanalytics.commedschoolcoach.com
Enthalpy (ΔH) Change in heat content of the system. The formation of the bond itself is typically associated with an enthalpic barrier. nih.gov
Entropy (ΔS) Change in the disorder of the system. Negative; joining two molecules into one decreases disorder, which is thermodynamically unfavorable. reddit.com
Activation Energy (Ea) The minimum energy required to initiate the reaction. High; this creates a kinetic barrier, making the uncatalyzed reaction extremely slow. medschoolcoach.com
Catalysis The process of increasing the reaction rate. Achieved by enzymes (in vivo, the ribosome) which lower the activation energy. numberanalytics.commedschoolcoach.com For isopeptide bonds, specific protein environments and catalytic residues can facilitate formation. nih.gov

Catabolic Processes and Degradation Mechanisms of Lysine and Asparagine Moieties

Lysine (B10760008) Catabolism via the Saccharopine Pathway

The principal route for lysine degradation in mammals and other eukaryotes is the saccharopine pathway, a series of enzymatic reactions largely localized within the mitochondria. familiasga.comnih.gov This pathway converts lysine into acetyl-CoA, which can then enter the citric acid cycle for energy production. nih.govrupress.org

The initial steps of the saccharopine pathway are catalyzed by a bifunctional enzyme known as α-aminoadipic semialdehyde synthase (AASS). familiasga.comrupress.org This enzyme possesses two distinct domains that carry out the first two reactions in lysine catabolism. rupress.orgfrontiersin.org

Formation of Saccharopine : The lysine-ketoglutarate reductase (LKR) domain of AASS catalyzes the condensation of lysine and α-ketoglutarate to form the intermediate saccharopine. rupress.orgfrontiersin.orgscielo.br This reaction utilizes NADPH as a cofactor. frontiersin.org

Formation of α-Aminoadipate Semialdehyde : The saccharopine dehydrogenase (SDH) domain of AASS then catalyzes the oxidative deamination of saccharopine. rupress.orgfrontiersin.org This step yields glutamate (B1630785) and α-aminoadipate semialdehyde (AASA). nih.govrupress.org

Formation of α-Aminoadipate : The α-aminoadipate semialdehyde is subsequently oxidized to α-aminoadipate by the enzyme α-aminoadipate semialdehyde dehydrogenase (AASADH). frontiersin.orgnih.gov

Table 1: Key Enzymes and Intermediates in the Initial Steps of the Saccharopine Pathway

Step Enzyme/Domain Substrates Products Cofactor
1 Lysine-Ketoglutarate Reductase (LKR) L-Lysine, α-Ketoglutarate Saccharopine NADPH
2 Saccharopine Dehydrogenase (SDH) Saccharopine L-Glutamate, α-Aminoadipate Semialdehyde NAD(P)+
3 α-Aminoadipate Semialdehyde Dehydrogenase (AASADH) α-Aminoadipate Semialdehyde α-Aminoadipate NAD(P)+

The saccharopine pathway is predominantly confined to the mitochondria. familiasga.com The key bifunctional enzyme, α-aminoadipic semialdehyde synthase (AASS), which catalyzes the conversion of lysine to α-aminoadipate semialdehyde, is located in the mitochondrial matrix. familiasga.comrupress.orgresearchgate.net This localization necessitates the transport of lysine from the cytosol into the mitochondria for its degradation to commence. smpdb.cawvu.edu The subsequent conversion of α-aminoadipate semialdehyde to α-aminoadipate also occurs within the mitochondria. familiasga.com The mitochondrial confinement of these initial steps is critical for metabolic regulation and preventing the accumulation of potentially toxic intermediates in other cellular compartments. nih.govfrontiersin.org

Enzymatic Steps and Intermediates (Saccharopine, α-Aminoadipate)

Asparagine Catabolism: Deamidation and Transamination

The breakdown of the asparagine moiety can proceed through two primary pathways: hydrolysis by L-asparaginase or transamination by asparagine aminotransferase. oup.comuwo.ca These pathways are crucial for nitrogen recycling and providing intermediates for other metabolic processes. oup.com

One major route for asparagine catabolism is the hydrolysis of the amide group by the enzyme L-asparaginase (L-ASNase). oup.comeviq.org.au This enzyme catalyzes the conversion of L-asparagine into L-aspartic acid and ammonia (B1221849). eviq.org.audrugbank.compatsnap.com

L-asparaginase plays a significant role in cellular metabolism by providing a source of aspartate and ammonia. oup.com The reaction is essentially irreversible and is a key step in the breakdown of asparagine. wikipedia.org Different forms of L-asparaginase exist, and they are found in various organisms, from bacteria to mammals. eviq.org.audrugbank.com In humans, this pathway is important for amino acid homeostasis. nih.gov

An alternative pathway for asparagine degradation involves a transamination reaction catalyzed by an asparagine aminotransferase (AsnAT). oup.comoup.com This enzyme transfers the amino group from asparagine to an α-keto acid acceptor, producing 2-oxosuccinamate (B1259050) (also known as α-ketosuccinamate). oup.comnih.gov

In this pathway, an α-keto acid such as glyoxylate (B1226380), pyruvate, or α-ketoglutarate can act as the amino group acceptor. oup.comnih.gov For instance, when glyoxylate is the acceptor, the products are glycine (B1666218) and 2-oxosuccinamate. oup.com This transamination reaction is a key step in what is sometimes referred to as the asparaginase (B612624) II pathway. nih.govnih.gov Asparagine aminotransferase activity has been identified in various tissues and organisms. uwo.canih.gov

The 2-oxosuccinamate produced by the asparagine aminotransferase reaction is further metabolized by the enzyme ω-amidase. nih.govresearchgate.netpreprints.org This enzyme catalyzes the hydrolysis of the amide group of 2-oxosuccinamate to yield oxaloacetate and ammonia. oup.comnih.govmdpi.com

The action of ω-amidase is critical for completing the catabolism of asparagine via the transamination pathway, as it converts 2-oxosuccinamate into a useful intermediate of the citric acid cycle, oxaloacetate. nih.govresearchgate.net The enzyme has a broad substrate specificity and can also act on other ω-amido acids. preprints.org The combined action of asparagine aminotransferase and ω-amidase provides an alternative route to the direct hydrolysis by L-asparaginase for the breakdown of asparagine. nih.govnih.gov

Table 2: Comparison of Asparagine Catabolic Pathways

Feature L-Asparaginase Pathway Asparagine Aminotransferase Pathway
Initial Enzyme L-Asparaginase (L-ASNase) Asparagine Aminotransferase (AsnAT)
Reaction Type Hydrolysis Transamination
Initial Products L-Aspartic Acid, Ammonia 2-Oxosuccinamate, an amino acid (e.g., Glycine)
Subsequent Step - Hydrolysis of 2-Oxosuccinamate by ω-Amidase
Final Products L-Aspartic Acid, Ammonia Oxaloacetate, Ammonia, an amino acid

Asparagine Aminotransferase (AsnAT) Activity

Spontaneous Degradation of Asparaginyl Residues in Peptides

The chemical stability of peptides and proteins is finite, and they can undergo spontaneous, non-enzymatic modifications under physiological conditions. Asparaginyl residues, in particular, are susceptible to a degradation pathway that can alter the structure and function of the peptide. nih.gov This process is significant in the context of molecular aging and the stability of protein-based therapeutics. capes.gov.brmdpi.com The degradation primarily proceeds through the formation of a cyclic succinimide (B58015) intermediate, which then leads to deamidation and racemization. researchgate.net

Deamidation Pathways and Succinimide Formation

Deamidation is a non-enzymatic reaction where the side-chain amide group of an asparagine residue is removed, resulting in the formation of an aspartyl or isoaspartyl residue. wikipedia.org This conversion introduces a negative charge and can disrupt a protein's higher-order structure and biological function. nih.gov

The generally accepted mechanism for asparagine deamidation begins with a nucleophilic attack by the peptide backbone nitrogen atom of the C-terminally adjacent amino acid residue (the N+1 residue) on the carbonyl carbon of the asparagine side chain. wikipedia.orgnih.gov This intramolecular cyclization forms a transient, five-membered tetrahedral intermediate. mdpi.comrsc.org Subsequently, this intermediate eliminates ammonia to yield a stable, five-membered cyclic imide known as a succinimide or aspartimide intermediate. researchgate.netresearchgate.net

This succinimide intermediate is susceptible to hydrolysis. The hydrolysis of the asymmetric ring can occur at two different carbonyl carbons, leading to two distinct products: a standard α-aspartyl (Asp) residue and a β-aspartyl residue, commonly referred to as isoaspartyl (isoAsp). wikipedia.orgresearchgate.net The formation of the isoAsp residue results in a novel β-peptide linkage within the peptide backbone. researchgate.net Under physiological conditions, the hydrolysis of the succinimide intermediate typically yields isoaspartyl and aspartyl residues in an approximate 3:1 ratio. nih.govmdpi.com

The rate of deamidation is highly dependent on several factors, including the local peptide sequence, three-dimensional structure, pH, and temperature. wikipedia.orgresearchgate.net The identity of the N+1 residue is particularly critical. nih.gov Sequences where asparagine is followed by a small, flexible residue like glycine (Asn-Gly) exhibit the fastest deamidation rates because the lack of a bulky side chain on glycine imposes minimal steric hindrance to the formation of the succinimide ring. wikipedia.orgnih.gov Conversely, having a bulky residue like proline or leucine (B10760876) in the N+1 position significantly slows down the reaction. nih.govcapes.gov.br For instance, replacing glycine with a bulky leucine or proline residue can decrease the degradation rate by 33 to 50-fold. nih.govcapes.gov.br

Table 1: Degradation Half-Lives of a Model Peptide (L-Val-L-Tyr-L-Pro-L-Asn-Gly-L-Ala) at pH 7.4, 37°C

Degradation Process Half-Life
Deamidation (Asn to Succinimide) 1.4 days
Succinimide Hydrolysis 2.3 hours
Succinimide Racemization 19.5 hours

Data sourced from studies on a model hexapeptide designed to investigate spontaneous degradation processes. nih.govcapes.gov.br

Racemization at Alpha Carbon Atoms

In addition to deamidation, the formation of the succinimide intermediate facilitates the racemization of the asparagine residue's alpha-carbon. mdpi.com Racemization is the conversion of a chiral amino acid from its naturally occurring L-configuration to its D-configuration. nih.gov This process is significant as the introduction of D-amino acids can profoundly alter peptide structure and render it resistant to normal proteolytic degradation. capes.gov.br

The mechanism of racemization is directly linked to the chemical properties of the succinimide ring. nyu.edu The alpha-proton (the hydrogen atom attached to the alpha-carbon) of the succinimide intermediate is significantly more acidic than the corresponding proton in a standard peptide linkage. nyu.eduacs.org This increased acidity is due to the electron-withdrawing effects of the two adjacent carbonyl groups in the imide ring, which stabilize the resulting carbanion (enolate) upon deprotonation. researchgate.netacs.org

Base-catalyzed abstraction of this acidic alpha-proton leads to the formation of a planar, achiral enolate intermediate. mdpi.com Subsequent reprotonation can occur from either side of this planar intermediate, resulting in the formation of both L- and D-succinimide forms. researchgate.net The hydrolysis of this racemized mixture of succinimides then yields a complex mixture of four products: L-aspartyl, L-isoaspartyl, D-aspartyl, and D-isoaspartyl residues. mdpi.com Research on model peptides has shown that significant racemization accompanies the deamidation and isomerization reactions, with the rapid racemization of the succinimide intermediate being the primary cause. nih.govcapes.gov.br There is also evidence to suggest that racemization can occur at the stage of the tetrahedral intermediate that precedes succinimide formation. nih.gov

Molecular Interactions and Structural Contributions of Lysine and Asparagine Residues Within Peptides

Inter-residue Hydrogen Bonding and Ionic Interactions

The side chains of lysine (B10760008) and asparagine, with their respective positive charge and hydrogen-bonding capabilities, are pivotal in forming non-covalent interactions that stabilize peptide structures.

Carboxyl-Carboxylate Pair Interactions Involving Aspartate and Lysine

Studies on ubiquitin have further elucidated the electrostatic interactions between carboxylates and lysine amino groups. By mutating lysine residues, researchers observed significant changes in the pKa values of nearby aspartate and glutamate (B1630785) residues, confirming direct electrostatic interactions. nih.gov For instance, mutating lysines at positions 11 and 29 resulted in an increase in the pKa of nearby Glu 34 and Asp 21 by approximately 0.5-0.8 pH units. nih.gov These interactions are distance-dependent, with significant effects observed at distances less than 5 Å. nih.gov

Role of Amide-Containing Side Chains in Hydrogen Bond Networks

The side-chain amide groups of asparagine and glutamine are significant contributors to the structural stability of proteins through their participation in hydrogen-bonding networks. anu.edu.au The asparagine side chain, with its primary amide group, can act as both a hydrogen bond donor (via the -NH2 group) and an acceptor (via the carbonyl oxygen), allowing for the formation of extensive hydrogen bond networks. nih.govresearchgate.net These networks are crucial for stabilizing the protein's structural fold and mediating interactions with other molecules. anu.edu.au

Impact on Peptide Conformation and Stability

N-Capping Motifs in Alpha-Helix Stabilization

Alpha-helices are a common secondary structure in proteins, and their stability is often enhanced by specific amino acid motifs at their termini, known as "capping." The N-terminus of an alpha-helix has unsatisfied hydrogen bond donors from the backbone amide groups. N-capping motifs involve side chains that can form hydrogen bonds with these backbone amides, thereby stabilizing the helix.

Asparagine is recognized as one of the most effective residues for N-capping. frontiersin.orgnih.gov Its side chain can form a hydrogen bond with the backbone NH group of a residue further down the helix, effectively terminating the helix and preventing fraying. Studies have shown that asparagine is the best among uncharged, non-aromatic amino acids at stabilizing an alpha-helix when placed at the N-terminus. nih.gov This stabilizing effect is attributed to the ability of the asparagine side chain to satisfy the hydrogen-bonding potential of the initial turns of the helix. rsc.org

An interesting and unusual N-capping motif involves an asparagine-lysine-proline (NKP) sequence. rsc.orgrsc.org In this motif, the asparagine acts as the primary N-capping residue, forming hydrogen bonds that stabilize the subsequent alpha-helical segment, even though the proline residue typically acts as a helix breaker. rsc.orgrsc.org This creates a unique "coil/N-cap/α-helix" scaffold, demonstrating the complex interplay of residues in determining peptide structure. rsc.org

Influence on Protein Flexibility

The nature of amino acid side chains, including their size, charge, and hydrogen-bonding capacity, influences the flexibility and conformational dynamics of proteins. The substitution of asparagine with lysine (an N to K mutation) has been observed to affect protein flexibility. For instance, computational structural analysis of the SARS-CoV-2 spike protein revealed that specific N to K mutations in the central core region contribute to a preference for altered conformations of the protein. researchgate.netbiorxiv.orgnih.gov This suggests that the introduction of a longer, positively charged lysine side chain in place of the shorter, polar asparagine side chain can impact the local and global flexibility of the protein, potentially influencing its function. nih.gov The increased positive charge from lysine can also alter electrostatic interactions within the protein and with other molecules. embopress.org

Computational Modeling of Lysine and Asparagine Interactions

Computational methods, particularly molecular dynamics (MD) simulations and docking studies, are powerful tools for investigating the detailed interactions of lysine and asparagine residues at an atomic level. These methods provide insights into the energetic and conformational aspects of these interactions that can be difficult to obtain experimentally.

MD simulations have been used to analyze the interaction of proteins with various molecules, revealing the preferential binding to patches rich in positively charged residues like lysine and arginine. frontiersin.org These interactions are primarily driven by electrostatic attraction and hydrogen bonding, not only with the charged residues but also with uncharged polar residues such as asparagine. frontiersin.org For example, simulations have shown that the basic oxygen atoms of certain compounds interact with the side chains of lysine and asparagine. frontiersin.org

Computational models have also been employed to understand the initiation of atherosclerosis by studying the interaction between apolipoprotein B-100 and vascular tissue. ejgm.co.uk These models identified lysine as a key amino acid involved in the adhesion process through electrostatic interactions. ejgm.co.uk Similarly, computational analyses of protein glycation have shown that lysines in close spatial proximity to acidic residues like aspartate are more susceptible to this modification. researchgate.net

Molecular Dynamics (MD) Simulations

Research Findings : MD simulations have been used to explore the interactions between various amino acid side chains, including pairs like Lys-Glu and Ser-Asn, in different environments such as in bulk water and within nanopores. nih.govaip.orguiuc.edu These studies reveal how confinement can alter interaction energies and thermodynamics. For instance, salt bridge formation between charged residues can be promoted in a confined nanopore environment. nih.gov In the context of coiled-coil peptides, MD simulations have highlighted the importance of interhelical interactions between glutamic acid (Glu) and asparagine (Asn), which can be further stabilized by flanking lysine residues. biorxiv.org These simulations showed an extensive hydrogen-bonding network spanning multiple residues (Lys'-Glu-Asn'-Asn-Glu'-Lys), which "locks" the core Asn-Asn interaction in place and significantly enhances the thermal stability of the peptide structure. biorxiv.org

Quantum Chemical Calculations and Density Functional Theory (DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a highly accurate way to study the electronic structure of molecules. nih.govresearchgate.net This allows for a detailed analysis of interaction energies, charge distributions, and the fundamental nature of chemical bonds and non-covalent interactions.

Research Findings : DFT has been employed to study dipeptides and amino acid interactions. nih.govnih.gov These calculations can determine the relative energies of different conformations (rotamers) of amino acid side chains, which is critical for accurate protein structure prediction. nih.gov DFT studies can also evaluate global and local reactivity descriptors, providing insight into how a peptide might interact with other surfaces or molecules. nih.gov For example, DFT computations have been used to investigate the interaction between 20 natural amino acids, including lysine and asparagine, with gold clusters, identifying the preferred binding sites and energies. acs.orgnih.govresearchgate.net Such quantum mechanical methods are essential for understanding the precise energetics and electronic properties that govern the interactions between lysine and asparagine at the most fundamental level. physics.gov.azoup.com

Advanced Analytical Methodologies for Lysyl Asparagine Research

The precise identification and characterization of dipeptides such as Lysyl-Asparagine (Lys-Asn) are foundational to understanding their roles in complex biological systems. Advanced analytical techniques provide the sensitivity and specificity required to distinguish and quantify these molecules, often present in intricate matrices. Methodologies spanning peptidomics, chromatography, and spectroscopy are crucial for elucidating the sequence, structure, and purity of Lys-Asn.

Biological and Ecological Roles of Lysine and Asparagine Metabolism

Nitrogen Assimilation, Storage, and Transport in Plants

Nitrogen is a crucial macronutrient for plant growth and development, serving as a fundamental component of proteins, nucleic acids, and other essential molecules. oup.com The assimilation, storage, and transport of nitrogen are tightly regulated processes involving key amino acids, particularly asparagine.

Asparagine is a vital molecule for nitrogen storage and transport in a multitude of plant species. reading.ac.ukfrontiersin.orgresearchgate.net Its significance stems from its high nitrogen-to-carbon ratio, making it an efficient compound for transporting reduced nitrogen through the plant's vascular system. reading.ac.ukfrontiersin.orgfrontiersin.org The process begins with the absorption of ammonium (B1175870) or nitrate (B79036) from the soil. reading.ac.uk Nitrate is converted to ammonium, which is then incorporated into glutamine via the glutamine synthetase/glutamate (B1630785) synthase (GS/GOGAT) cycle. oup.comreading.ac.uk Subsequently, the enzyme asparagine synthetase (AS) catalyzes the transfer of an amine group from glutamine to aspartate, forming asparagine. reading.ac.ukfrontiersin.org

This newly synthesized asparagine serves as a primary long-distance transport form of nitrogen, moving from source tissues (like mature leaves) to sink organs (such as developing seeds, fruits, and roots) through both the xylem and phloem. reading.ac.ukresearchgate.netresearchgate.net This transport is critical for processes like seed filling and nitrogen remobilization from senescing leaves. reading.ac.ukresearchgate.net The accumulation of asparagine is particularly pronounced during periods of low protein synthesis when there is an ample supply of reduced nitrogen. This occurs during normal developmental stages like seed germination and also in response to various stresses. By transporting nitrogen in the stable and relatively inert form of asparagine, plants can avoid the toxic accumulation of free ammonia (B1221849). reading.ac.uk

In temperate legumes, asparagine is the main product of assimilation from nitrogen fixation and the predominant form of nitrogen transported throughout the plant. nih.gov Similarly, in non-legume plants like maize, asparagine is crucial for nitrogen translocation within sink organs. oup.com

The balance of asparagine levels is meticulously controlled by the synthesis and breakdown enzymes, asparagine synthetase (AS) and asparaginase (B612624) (ASPG), respectively. reading.ac.uk The regulation of the genes encoding these enzymes is complex and responds to developmental cues and environmental signals. researchgate.net

Asparagine Synthetase (AS) is encoded by a small family of genes (ASN genes), which are differentially regulated by factors like light, metabolites, and stress. reading.ac.ukresearchgate.netmdpi.com Plant ASN genes are generally categorized into two classes. Class I genes are typically regulated by light and carbon/nitrogen metabolite levels, while Class II genes often respond to stress conditions. frontiersin.orgmdpi.com For instance, in many plants, ASN gene expression is induced by darkness, a condition where transporting nitrogen as asparagine is more carbon-efficient than as glutamine. nih.govnih.gov Upregulation of AS genes is also a common response to stresses such as drought, mineral deficiency, and pathogen attack, leading to the accumulation of free asparagine. reading.ac.ukresearchgate.net Studies in various plants have shown that the regulation of asparagine synthetase occurs primarily at the transcriptional level, meaning asparagine accumulation is largely determined by the level of ASN gene expression. reading.ac.uk

Asparaginase (ASPG) catalyzes the hydrolysis of asparagine back into aspartate and ammonia, releasing nitrogen for use in sink tissues. oup.comreading.ac.uk This enzyme is predominantly found in developing tissues like young leaves, roots, and seeds, where it plays a key role in utilizing the nitrogen transported as asparagine. oup.comekb.eg In developing seeds, asparaginase activity is often high, providing the necessary nitrogen for storage protein synthesis. ekb.eg The expression of asparaginase genes can be developmentally regulated. For example, in lupin root nodules, asparaginase gene expression is repressed upon the establishment of an effective nitrogen-fixing symbiosis to allow for the export of newly synthesized asparagine. nih.gov In some legume leaves, asparaginase levels are regulated by the photoperiod. ekb.eg Genetic studies have shown that a lack of asparaginase can lead to an accumulation of free asparagine in mature seeds. reading.ac.uk

The coordinated regulation of asparagine synthetase and asparaginase ensures that nitrogen is efficiently transported to and utilized by developing organs, supporting plant growth and seed production. researchgate.netoup.com

Plant SpeciesGene/EnzymeRegulatory Factors & Role
Arabidopsis thaliana ASN1Regulated by light and metabolites; involved in nitrogen export from source to sink organs. mdpi.com
Arabidopsis thaliana ASN2, ASN3Less affected by light/metabolites compared to ASN1; ASN3 disruption has limited effect on mature seeds but alters asparagine metabolism during germination. mdpi.com
Arabidopsis thaliana ASPGA1, ASPGB1Involved in the catabolism of transported asparagine in sink tissues. researchgate.net
Maritime Pine (Pinus pinaster) PpAS1Highly regulated by development (seed germination) and environmental stress (drought, darkness). frontiersin.org
Maritime Pine (Pinus pinaster) PpAS2Expressed constitutively. frontiersin.org
Alfalfa (Medicago sativa) AS (nodule-enhanced)Expression is significantly increased during effective nodule development and in dark-adapted leaves. nih.gov
Lupin (Lupinus angustifolius) L-asparaginaseGene expression is repressed in mature, nitrogen-fixing root nodules to facilitate asparagine export. nih.gov

Asparagine as a Primary Nitrogen Carrier to Sink Organs

Role in Microbial Metabolism and Nutrient Scavenging

Microorganisms, particularly those in the gut, play a significant role in amino acid metabolism, influencing host nutrient availability. The metabolism of lysine (B10760008) and the production of the enzyme L-asparaginase are key examples of these microbial activities.

Lysine is an essential amino acid for humans, meaning it must be obtained from the diet. nih.gov However, the intestinal microflora can synthesize lysine de novo. physiology.orgoup.com The primary nitrogen source for this bacterial synthesis is ammonia, which can be derived from the breakdown of dietary proteins or from host-produced urea (B33335) that enters the gut. nih.govoup.com This microbial synthesis occurs in both the small and large intestines. oup.com

The metabolism of lysine within the gut microbiome is also linked to the production of other important metabolites. Lysine acetylation, a post-translational modification, is widespread in gut microbial proteins and appears to regulate key metabolic pathways, including the production of short-chain fatty acids (SCFAs) like butyrate (B1204436) and acetate. acs.orgbiorxiv.orgnih.gov

L-asparaginase (E.C. 3.5.1.1) is an enzyme that catalyzes the hydrolysis of L-asparagine into L-aspartic acid and ammonia. nih.govmdpi.comnih.gov This enzyme is not found in humans but is widely distributed among microorganisms, including bacteria, fungi, yeast, and algae. nih.govnih.govscielo.br

Microbes are the preferred source for the industrial production of L-asparaginase due to the ease of large-scale fermentation and purification. mdpi.comijsrst.com Production is typically achieved through submerged fermentation (SmF) or solid-state fermentation (SSF). mdpi.comijsrst.com The enzyme can be intracellular or extracellular, though most microbial L-asparaginases are intracellular, requiring cell lysis for extraction. elsevier.es

A wide variety of microorganisms have been identified as L-asparaginase producers. Bacteria from the Enterobacteriaceae family, such as Escherichia coli and Erwinia chrysanthemi, are prominent producers and have been used for industrial-scale production. scielo.brijsrst.comua.pt Fungi, including species from the genera Aspergillus, Penicillium, and Fusarium, are also significant sources. nih.govscielo.brua.pt L-asparaginases from Aspergillus oryzae and Aspergillus niger are approved for use in the food industry. nih.govua.pt Actinomycetes, yeasts, and microalgae are other sources being explored. ijsrst.comua.pt

The physiological and biochemical properties of L-asparaginase, such as optimal pH and temperature, vary depending on the microbial source. nih.gov This diversity allows for the selection of enzymes with specific characteristics suitable for different applications. nih.gov

Microbial GroupExamples of L-Asparaginase Producing Genera/SpeciesKey Characteristics
Bacteria Escherichia coli, Erwinia chrysanthemi (carotovora), Pseudomonas fluorescens, Serratia marcescens, Proteus vulgarisMembers of the Enterobacteriaceae family are among the best producers; used for industrial and pharmaceutical production. scielo.brua.ptnih.gov
Fungi Aspergillus (e.g., A. oryzae, A. niger), Penicillium, Fusarium, TrichodermaFungal sources are used in the food industry; may cause fewer immunogenic reactions compared to bacterial enzymes. nih.govua.pt
Yeast Saccharomyces cerevisiae, Pichia sp., Rhodotorula sp.Can produce both intracellular and extracellular forms of the enzyme. ijsrst.comua.pt
Actinomycetes Streptomyces (e.g., S. venezuelae, S. karnatakensis)Considered a good source for enzymes with diverse activities. scielo.brijsrst.com
Algae Chlamydomonas sp., Chlorella vulgaris, Spirulina maximaAn alternative source with low-cost cultivation characteristics. ua.pt

Lysine Metabolism by Gut Microflora

Influence on Protein Aggregation and Stability in Non-Pathological Contexts

The amino acid composition of a protein is a primary determinant of its three-dimensional structure, stability, and propensity to aggregate. Lysine and asparagine residues can have distinct effects on these properties.

Regions rich in glutamine and asparagine (Q/N-rich regions) have a natural tendency to form "polar zipper" structures that can mediate protein-protein interactions. pnas.org While this can be a functional aspect of normal biology, this same property gives these regions a high propensity to form self-propagating amyloid-like aggregates. pnas.org The aggregation is driven by the ability of these Q/N-rich domains to interact with each other. pnas.org

Lysine residues, being positively charged under physiological conditions, are typically found on the protein surface where they interact with water, contributing to protein solubility. plos.org The modification of lysine, such as through Nε-lysine acetylation, neutralizes its positive charge and increases its hydrophobicity. mdpi.com This change can impact protein-protein interactions and may increase the tendency for protein aggregation. mdpi.com In non-pathological contexts, this acetylation-dependent aggregation might play a role in improving bacterial survival under stress conditions. mdpi.com

Conversely, maintaining a positive charge on the surface through lysine and arginine residues is a strategy to prevent the aggregation of partially unfolded proteins. acs.org Arginine is often considered more effective than lysine at stabilizing proteins and preventing aggregation. plos.org The guanidinium (B1211019) group of arginine can form a greater number of electrostatic interactions (salt bridges and hydrogen bonds) compared to lysine's amino group, leading to stronger interactions that enhance structural stability. plos.org In some cases, molecular "tweezers" designed to bind specifically to lysine residues have been shown to counteract the aggregation process of various proteins by shielding the lysine residues and preventing their participation in the formation of ordered, fibrillar structures. nih.gov

The strategic placement and chemical state of lysine and asparagine residues are therefore critical factors in balancing protein solubility, functional interactions, and the avoidance of non-functional aggregation. pnas.orgacs.org

Glutamine/Asparagine-Rich Regions and Amyloid Fibril Formation

Glutamine (Q) and Asparagine (N) rich regions within proteins are noteworthy for their significant propensity to form self-propagating amyloid fibrils. nih.govresearchgate.net This characteristic is central to a range of biological phenomena, from prion-based inheritance in yeast to the aggregation of proteins implicated in human neurodegenerative diseases. nih.govresearchgate.net Amyloids are highly ordered, β-sheet-rich protein aggregates that can self-propagate through conformational chain reactions. nih.govacs.org

The formation of these fibrils is driven by the unique properties of Q/N-rich sequences. These regions are often intrinsically disordered at the monomer level but can transition to highly ordered amyloid structures. acs.orgnih.gov This transition is facilitated by the hydrogen-bonding capacity of the glutamine and asparagine side chains, which can form "polar zippers" that hold the protein strands together in a β-sheet conformation. pnas.org

Research indicates that glutamine and asparagine have distinct roles in amyloid formation. N-richness tends to promote the assembly of self-templating amyloids, whereas Q-richness is more associated with the formation of toxic, non-amyloid structures. nih.gov Molecular simulations suggest these differences arise from the enhanced ability of asparagine to form turns compared to glutamine. nih.gov A bioinformatic analysis of various proteomes revealed that Q/N-rich regions are prevalent in eukaryotic proteins with diverse functions but are notably absent in thermophilic bacteria and archaea. nih.govresearchgate.net This suggests an evolutionary selection for these domains in eukaryotes, possibly for their role as modular protein-protein interaction domains. nih.govresearchgate.net

The aggregation mediated by Q/N-rich domains is a key factor in several neurodegenerative disorders, including Huntington's disease and Alzheimer's disease. researchgate.net For instance, the yeast prion protein Sup35 contains a glutamine- and asparagine-rich N-terminal region that is responsible for its aggregation. pnas.org

Table 1: Research Findings on Q/N-Rich Regions and Amyloid Formation

Finding Organism/System Studied Implication Reference
Q/N-rich domains have a high propensity to form self-propagating amyloid fibrils. Yeast, Human Underlies prion inheritance and neurodegenerative diseases. nih.govresearchgate.net
Q/N-rich regions are largely absent from thermophilic bacteria and archaea. Various proteomes Suggests evolutionary selection against these regions at high temperatures due to instability. nih.gov
Asparagine-richness promotes benign amyloid formation. Yeast (Sup35 protein) N residues have a higher propensity to form stable, self-templating amyloids. nih.gov
Glutamine-richness promotes toxic non-amyloid conformers. Yeast (Sup35 protein) Q residues are linked to the formation of potentially harmful protein aggregates. nih.gov
Q/N-rich regions may act as "polar zipper" protein-protein interaction domains. Eukaryotic proteins Suggests a functional role for these domains beyond aggregation. nih.govresearchgate.net

Chemical Lability of Asparagine in Proteins at Elevated Temperatures

The stability of proteins at high temperatures is not only a matter of maintaining their three-dimensional structure but is also influenced by chemical alterations to the amino acid residues. nih.govwikipedia.org One of the most significant non-enzymatic chemical reactions that is accelerated at elevated temperatures and physiological pH is the deamidation of asparagine and glutamine residues. nih.govresearchgate.net

Deamidation involves the hydrolysis of the side chain amide group of asparagine to form aspartic acid or isoaspartic acid. This conversion introduces a negative charge to the residue, which can disrupt the electrostatic interactions within the protein, potentially affecting its activity, stability, and refolding capabilities. nih.gov The rate of deamidation is dependent on several factors, including the local amino acid sequence, solvent accessibility, pH, and temperature. nih.gov Asparagine residues followed by small amino acids like glycine (B1666218) or serine are particularly susceptible to this modification.

The chemical instability of asparagine at high temperatures is a key reason for the lower content of Q/N-rich regions in proteins from thermophilic organisms. nih.gov Since Q/N-rich regions often exist as relatively unstructured loops, they are more exposed and therefore more susceptible to deamidation. nih.gov

Targeting asparagine residues prone to deamidation has emerged as a strategy for enhancing the thermostability of proteins. In one study, researchers identified five deamidation-susceptible asparagine residues in a lipase (B570770) upon heat treatment. nih.govnih.gov By substituting these labile asparagines with other amino acids, they were able to create a mutant lipase with significantly improved thermal tolerance. The engineered lipase showed nearly double the residual activity after multiple cycles at 90°C and retained over 50% of its activity even after incubation at 100°C. nih.gov This highlights the critical role of asparagine's chemical lability in the thermal denaturation of proteins and demonstrates that engineering these susceptible sites can be a potent strategy for improving protein stability at high temperatures. nih.govnih.gov

Table 2: Factors Influencing Asparagine Deamidation

Factor Effect on Deamidation Rate Reference
Temperature Significantly enhanced at higher temperatures. nih.govresearchgate.net
pH Accelerated at physiological and alkaline pH. nih.govresearchgate.net
Local Sequence Residues following asparagine (e.g., glycine, serine) can increase susceptibility. nih.gov
Protein Structure Unstructured or flexible regions are more susceptible than well-ordered structures. nih.gov

Table of Mentioned Compounds

Compound Name Molecular Formula
Lysyl-Asparagine C10H20N4O4
Lysine C6H14N2O2
Asparagine C4H8N2O3
Glutamine C5H10N2O3
Aspartic Acid C4H7NO4
Isoaspartic Acid C4H7NO4
Glycine C2H5NO2
Serine C3H7NO3
Ammonia NH3
Glutamate C5H9NO4
Oxaloacetate C4H4O5
Prephenate C10H10O6
Arogenate C10H13NO5
2-Oxoglutarate C5H6O5
Threonine C4H9NO3
Methionine C5H11NO2S
Isoleucine C6H13NO2
Pipecolic acid C6H11NO2

Emerging Research Directions and Future Perspectives on Lysyl Asparagine

Investigation of Dipeptide-Specific Enzymatic Systems

The metabolic fate of dipeptides is governed by specific peptidases. A significant area of emerging research is the identification and characterization of enzymatic systems that recognize and process Lys-Asn. While broad-specificity peptidases are well-known, the focus is shifting towards enzymes that exhibit high selectivity for particular dipeptide sequences.

Research into dipeptidyl-peptidases (DPPs) and other exopeptidases is crucial for understanding how Lys-Asn is cleaved and utilized by cells. nih.gov The substrate specificity of these enzymes is primarily determined by the amino acid residues at the N-terminus, known as the P1 and P2 positions. nih.gov For Lysyl-Asparagine, Asparagine occupies the P1 position, and Lysine (B10760008) is in the P2 position. Future investigations will likely focus on isolating and characterizing peptidases whose S1 and S2 binding pockets are structurally and chemically optimized to bind Asparagine and Lysine, respectively.

Furthermore, enzymes specific to the individual amino acids are also relevant. For instance, legumains are a class of cysteine peptidases known to cleave asparaginyl bonds, while some gingipains cleave lysyl bonds. ebi.ac.ukembl.de L-asparaginases, which hydrolyze L-asparagine into L-aspartate and ammonia (B1221849), are well-studied for their therapeutic roles and are critical for understanding the degradation pathway of the Asparagine moiety following dipeptide cleavage. nih.govmdpi.comnih.gov The exploration of the coordinated action of these enzyme classes on peptides containing the Lys-Asn motif is a key research frontier. Identifying the precise proteases that generate or degrade Lys-Asn in vivo will illuminate its physiological roles.

Table 1: Relevant Enzyme Classes for this compound Metabolism

Enzyme Class Action Relevance to this compound (Lys-Asn) Key Research Focus
Dipeptidyl-Peptidases (DPPs) Cleave dipeptides from the N-terminus of oligopeptides. nih.gov Potential primary hydrolases of the Lys-Asn peptide bond. Identifying DPP isoforms with high specificity for Asn at P1 and Lys at P2.
Lysyl Endopeptidases Cleave peptide bonds at the carboxyl side of Lysine residues. expasy.org Generation of peptides with C-terminal Lysine, or degradation of larger peptides containing Lys-Asn. Understanding their role in the proteolytic processing pathways that could release Lys-Asn.
Asparaginyl Endopeptidases (Legumains) Cleave peptide bonds at the carboxyl side of Asparagine residues. ebi.ac.uk Degradation of larger peptides containing the Lys-Asn motif. Investigating their substrate specificity for peptides with N-terminal Lysine preceding Asparagine.
L-Asparaginases Hydrolyze the amide group of Asparagine to form Aspartate and ammonia. mdpi.com Catabolism of the Asparagine residue after the dipeptide is cleaved. Determining the rate at which free Asparagine from Lys-Asn breakdown enters this pathway.

Advanced Computational Predictions of this compound Interactions and Dynamics

Computational biochemistry has become an indispensable tool for predicting molecular behavior, and its application to dipeptides like Lys-Asn is a rapidly advancing field. Advanced computational methods, particularly molecular dynamics (MD) simulations and quantum mechanics, allow for the prediction of Lys-Asn's intrinsic properties and its interactions with biological macromolecules.

MD simulations can model the conformational landscape of Lys-Asn in solution, predicting its flexibility and the transient structures it adopts. These simulations are also used to explore how Lys-Asn interacts with protein binding pockets or lipid membranes. acs.org For example, modeling can reveal the specific hydrogen bonds, electrostatic interactions, and water-mediated contacts that stabilize the dipeptide in an enzyme's active site. frontiersin.org Such studies have shown that the positively charged lysine and polar asparagine residues are key participants in electrostatic and hydrogen bonding interactions. frontiersin.orgbiorxiv.org

Researchers are using these predictive models to understand how the Lys-Asn motif contributes to the function of larger peptides. For instance, computational design was used to investigate an asparagine-lysine-proline (NKP) motif, revealing its role in conferring a unique structural scaffold with specific biological activities. nih.govnih.gov By simulating substitutions, as in the case of modifying Asn and Lys residues in an enzyme active site, scientists can predict changes in binding affinity and function before undertaking complex laboratory experiments. portlandpress.com

Table 2: Computational Approaches for Studying this compound

Computational Method Application to this compound Research Insights Gained
Molecular Dynamics (MD) Simulations Simulating the movement of Lys-Asn and its interaction with water, ions, and biomolecules over time. acs.orgfrontiersin.org Prediction of stable conformations, binding free energies to receptors, and dynamic interaction pathways.
Quantum Mechanics (QM) Calculating the electronic structure and partial atomic charges of the dipeptide with high accuracy. researchgate.net Detailed understanding of bond energies, reactivity, and the nature of non-covalent interactions.
Docking Simulations Predicting the preferred orientation of Lys-Asn when bound to a protein receptor or enzyme active site. Identification of potential biological targets and the key residues involved in binding.
Homology Modeling Building 3D models of peptidases or receptors that may interact with Lys-Asn, based on known structures. frontiersin.org Providing structural context for designing experiments on Lys-Asn binding and enzymatic processing.

Exploration of this compound as a Component in Designed Peptides

The unique chemical properties of Lysine and Asparagine make their combination, Lys-Asn, an attractive building block in the rational design of novel peptides with specific functions. Researchers are increasingly incorporating this dipeptide motif into synthetic peptides to achieve desired structural and functional outcomes.

One major area of exploration is the creation of peptides with high affinity and specificity for biological targets like DNA or specific proteins. In one study, peptides containing both Lysine and Asparagine were designed to bind selectively to A·T base pairs in DNA duplexes, where Lysine provides electrostatic interactions with the phosphate (B84403) backbone and Asparagine forms specific hydrogen bonds with the bases. acs.org

The Lys-Asn sequence can also be critical for establishing specific secondary structures that confer biological activity. A computationally designed peptide containing an asparagine-lysine-proline (NKP) motif was found to form a unique structural scaffold responsible for its antimicrobial and anticancer properties. nih.govnih.gov The inclusion of Lys-Asn can influence peptide stability, solubility, and its ability to interact with cellular partners. wvu.edubiocat.com For example, a synthetic octapeptide containing a Tyr-Lys-Gln-Arg-Val-Lys-Asn-Lys sequence serves as a model for studying peptide stability and chemical reactivity.

Table 3: Examples of Designed Peptides Incorporating Lysine and Asparagine

Peptide Design Strategy Role of Lysine (K) and Asparagine (N) Intended Application/Function Reference Example
DNA-Binding Peptides K residues interact with phosphate backbone; N residues form hydrogen bonds with A·T pairs. Selective gene targeting, diagnostics. Alanine-based helical peptides. acs.org
Multifunctional Scaffolds The Asn-Lys-Pro (NKP) motif acts as an N-capping motif, stabilizing an α-helix. Anti-infective and immunomodulatory drug candidates. Computationally designed peptide PaDBS1R7. nih.govnih.gov
Model Peptides The Lys-Asn-Lys sequence is part of a larger peptide used to study chemical properties. Investigating peptide synthesis techniques, stability, and reactivity. Synthetic octapeptide H-Tyr-lys-gln-arg-val-lys-asn-lys-NH2.
Antioxidant Peptides The Leu-Ala-Asn-Ala-Lys sequence was identified for its antioxidant properties. Development of novel antioxidant and anticancer agents. Synthesis of peptide SCAP1. ekb.eg

Metabolic Flux Analysis of this compound in Diverse Biological Models

Metabolic flux analysis (MFA) is a powerful technique for quantifying the rates of metabolic reactions within a biological system. A key emerging direction is the application of MFA to track the fate of specific dipeptides like Lys-Asn. This allows researchers to move beyond static concentration measurements and understand the dynamic flow of this molecule through metabolic networks.

Traditional MFA relies on feeding cells isotopically labeled nutrients like glucose or amino acids. A groundbreaking future direction involves using labeled peptides for MFA. plos.org In this approach, cells would be supplied with Lys-Asn synthesized with stable isotopes (e.g., ¹³C or ¹⁵N). By tracking the appearance of these isotopes in downstream metabolites and proteins using mass spectrometry, researchers can precisely map how Lys-Asn is transported, hydrolyzed, and how its constituent amino acids are utilized. This can answer questions about whether the Lysine and Asparagine from the dipeptide enter the same metabolic pools as free amino acids or if they are channeled differently. engconfintl.org

This type of analysis is particularly valuable in diverse biological models. In industrial biotechnology, MFA of dipeptide metabolism in Chinese Hamster Ovary (CHO) cells is being used to optimize media formulations for the production of therapeutic proteins. researchgate.netnih.gov In microbiology, peptide-based MFA could elucidate the complex nutritional cross-feeding of Lys-Asn within microbial communities. plos.org In physiology, it could reveal how different tissues absorb and metabolize dipeptides from the diet, as suggested by studies on other dipeptides showing organ-specific metabolic profiles. mdpi.comfrontiersin.org

Table 4: Hypothetical Workflow for ¹³C-Lysyl-Asparagine Metabolic Flux Analysis

Step Description Methodology Expected Outcome
1. Tracer Selection Synthesize this compound with uniform ¹³C labeling on either the Lysine or Asparagine residue. Chemical peptide synthesis using ¹³C-labeled amino acids. A high-purity labeled dipeptide for use in cell culture or animal models.
2. Labeling Experiment Introduce the ¹³C-Lys-Asn into the biological system (e.g., CHO cell culture) and allow metabolism to reach a steady state. Controlled bioreactor culture with defined media. Incorporation of ¹³C atoms into intracellular metabolites and protein biomass.
3. Sample Analysis Hydrolyze proteins to amino acids and extract intracellular metabolites. Analyze isotopic labeling patterns. Gas or Liquid Chromatography-Mass Spectrometry (GC-MS or LC-MS). Mass isotopomer distributions for key metabolites (e.g., TCA cycle intermediates, other amino acids).
4. Flux Calculation Use the labeling data to constrain a computational model of the cell's metabolic network and solve for reaction rates (fluxes). Software packages like INCA or Metran. A quantitative map showing the metabolic fate of Lysine and Asparagine derived from the dipeptide.

Technological Advancements for Ultrasensitive Detection and Quantification of this compound

The ability to accurately measure minute quantities of dipeptides in complex biological fluids and tissues is fundamental to understanding their function. A major driver of future research is the continuous improvement of analytical technologies for the ultrasensitive detection and quantification of molecules like Lys-Asn.

The gold standard for this task is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). mdpi.com This technique offers exceptional specificity, by separating the dipeptide from other molecules based on its chemical properties and then identifying it by its unique mass-to-charge ratio and fragmentation pattern. Recent advancements have pushed the limits of detection (LOD) and quantification (LOQ) into the femtomole (10⁻¹⁵ mole) range, enabling the analysis of dipeptides in samples like serum where concentrations are extremely low. mdpi.comresearchgate.net

Future research will focus on refining these methods to improve throughput, reduce sample volume requirements, and expand the number of dipeptides that can be measured simultaneously (metabolomic profiling). This includes the development of new derivatization strategies, where a chemical tag is added to the dipeptide to enhance its ionization efficiency in the mass spectrometer and improve chromatographic separation. researchgate.net Additionally, novel mass spectrometry scan techniques are being explored for the discovery of unexpected or modified dipeptides in biological samples. nih.gov Such sensitive methods are critical for validating the findings from computational models and metabolic flux analyses, providing precise data on the in vivo concentrations of this compound under various physiological and pathological conditions.

Table 5: Key Parameters for Ultrasensitive UPLC-MS/MS Quantification of Dipeptides

Parameter Description Typical Value/Method Importance for Lys-Asn Analysis
Chromatography Ultra-Performance Liquid Chromatography (UPLC) with a reversed-phase column. Separates dipeptides based on polarity before they enter the mass spectrometer. Crucial for resolving Lys-Asn from isomeric dipeptides (e.g., Asparaginyl-Lysine).
Ionization Source Electrospray Ionization (ESI) in positive mode. Generates charged gas-phase ions from the dipeptide molecules. Efficiently ionizes the basic Lysine residue in Lys-Asn.
Mass Analysis Triple Quadrupole (QqQ) Mass Spectrometer. Provides high sensitivity and specificity through Multiple Reaction Monitoring (MRM). Allows for precise quantification by monitoring a specific parent ion -> fragment ion transition for Lys-Asn.
Derivatization Pre-column derivatization with a reagent like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC). Increases signal intensity and improves chromatographic behavior. Enhances sensitivity, enabling detection at very low concentrations. mdpi.com
Limit of Quantification (LOQ) The lowest concentration that can be reliably measured. 0.1 - 2.5 fmol on column. mdpi.com Enables accurate measurement in low-abundance samples like serum or cerebrospinal fluid.

Q & A

Basic Research Questions

Q. What established methods are recommended for synthesizing Lysyl-Asparagine, and how can researchers ensure reproducibility?

  • Methodological Answer : Follow protocols detailing reaction conditions (e.g., solvent systems, temperature, molar ratios) and characterize intermediates using techniques like HPLC or NMR. Reproducibility requires explicit documentation of purification steps (e.g., column chromatography gradients) and validation via melting point analysis or mass spectrometry. Cross-reference synthesis protocols with prior studies to identify critical variables (e.g., pH sensitivity) .
  • Key Considerations : Provide raw data for yield calculations and impurity profiles in supplementary materials to enable replication .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

  • Methodological Answer : Combine reversed-phase HPLC (for purity assessment) with tandem mass spectrometry (MS/MS) and 2D NMR (e.g., COSY, HSQC) to confirm stereochemistry. Quantify impurities using UV-vis spectroscopy calibrated against certified standards .
  • Data Reporting : Include chromatograms and spectra in supplementary files with annotated peaks and baseline corrections .

Q. How should researchers perform a literature review on Lysyl-Asparamine using primary vs. secondary sources?

  • Methodological Answer : Use databases like SciFinder-n or Reaxys to retrieve primary studies (journal articles, patents) and secondary compilations (review papers). Apply scoping frameworks (e.g., PICO for hypothesis alignment) and evaluate source credibility using FINER criteria (Feasibility, Novelty) .
  • Avoid Pitfalls : Exclude non-peer-reviewed vendor documentation and prioritize studies with validated experimental protocols .

Advanced Research Questions

Q. How should discrepancies in reported biological activities of this compound across studies be addressed?

  • Methodological Answer : Conduct a systematic review to identify confounding variables (e.g., cell line variability, assay conditions). Replicate conflicting experiments under standardized conditions, using positive/negative controls. Apply statistical meta-analysis to quantify effect size heterogeneity .
  • Case Study : If Study A reports IC50 = 10 µM (cancer cell line X) and Study B reports IC50 = 50 µM (line Y), validate both using identical culture conditions and viability assays (e.g., MTT vs. ATP luminescence) .

Q. What strategies optimize the stability of this compound in aqueous solutions for in vitro assays?

  • Methodological Answer : Perform accelerated stability studies under varying pH (4–9), temperatures (4°C–37°C), and buffer systems (e.g., PBS vs. Tris-HCl). Monitor degradation via LC-MS and quantify half-life using first-order kinetics. Stabilizers like trehalose or cryoprotectants may reduce hydrolysis .
  • Data Interpretation : Report degradation products and storage recommendations in supplementary tables .

Q. How can computational models predict this compound’s interactions with enzymes, and what experimental validation is required?

  • Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to simulate binding affinities to target enzymes (e.g., lysyl oxidase). Validate predictions via surface plasmon resonance (SPR) for kinetic parameters (KD, kon/koff) or X-ray crystallography for binding site resolution .
  • Limitations : Address force field inaccuracies by cross-validating with mutagenesis data .

Q. How to design a study investigating this compound’s role in metabolic pathways using isotopic labeling?

  • Methodological Answer : Synthesize 13C/15N-labeled this compound via solid-phase peptide synthesis with isotopically enriched Fmoc-amino acids. Track metabolic incorporation using LC-MS/MS or NMR-based flux analysis. Include negative controls (unlabeled compound) and validate isotopic purity (>98%) .
  • Ethical Compliance : Ensure safe handling of radiolabeled derivatives (if applicable) per institutional guidelines .

Guidelines for Methodological Rigor

  • Experimental Replication : Document instrument calibration (e.g., NMR shimming, HPLC column batch) to minimize inter-lab variability .
  • Data Contradiction Analysis : Use funnel plots or Egger’s regression to detect publication bias in meta-analyses .
  • Ethical Reporting : Disclose funding sources and conflicts of interest in author declarations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.